2-(3-Furanyl)-5-hydroxybenzonitrile
Description
Properties
CAS No. |
943749-64-2 |
|---|---|
Molecular Formula |
C11H7NO2 |
Molecular Weight |
185.18 g/mol |
IUPAC Name |
2-(furan-3-yl)-5-hydroxybenzonitrile |
InChI |
InChI=1S/C11H7NO2/c12-6-9-5-10(13)1-2-11(9)8-3-4-14-7-8/h1-5,7,13H |
InChI Key |
QFWUVMFRYCEYLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)C#N)C2=COC=C2 |
Origin of Product |
United States |
Preparation Methods
Condensation and Alkaline Cyclization
The condensation of aromatic aldehydes with furan precursors under alkaline conditions represents a robust pathway to 2-(3-furanyl)-5-hydroxybenzonitrile. In a protocol adapted from the synthesis of heterocyclic propen-1-ones , galactosylisomaltol (1) and isovanillin (2) undergo base-mediated aldol condensation at 25°C to form an intermediate chalcone derivative. Subsequent acid hydrolysis cleaves the glycosidic bond, yielding the target compound with a 53.9% overall yield . Critical to this method is the use of strong alkaline conditions (pH >12) to deprotonate the phenolic hydroxyl group, enabling nucleophilic attack on the aldehyde carbonyl.
Optimization Insights :
-
Base Selection : Sodium hydroxide (1.5 eq.) in aqueous ethanol maximizes yield while minimizing side reactions such as Cannizzaro disproportionation .
-
Temperature Control : Maintaining the reaction at 25°C prevents decomposition of the furanyl moiety, which is sensitive to prolonged heating .
-
Workup Protocol : Acid quenching (HCl, pH 1.5) followed by extraction with methyl tert-butyl ether (MTBE) isolates the product with >95% purity .
Formylation and Nucleophilic Aromatic Substitution
A two-step strategy involving formylation followed by nucleophilic substitution has been employed to install the furanyl group regioselectively. Drawing from belzutifan synthesis methodologies , 3-bromo-5-hydroxybenzonitrile undergoes directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) at −70°C, followed by formylation with dimethylformamide (DMF) to afford 2-bromo-5-hydroxy-3-formylbenzonitrile. This intermediate reacts with 3-furanboronic acid under Suzuki-Miyaura coupling conditions (Pd(PPh₃)₄, Na₂CO₃, 80°C) to yield the title compound in 73% yield .
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Formylation | LDA, DMF, −70°C | 85 |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, 80°C | 73 |
Mechanistic Notes :
-
The LDA-mediated deprotonation occurs exclusively at the ortho position due to the directing effect of the nitrile group .
-
Palladium catalysis facilitates cross-coupling by oxidative addition to the bromoarene, transmetalation with the boronic acid, and reductive elimination .
Acid-Catalyzed Cyclodehydration
Cyclodehydration of γ-keto esters or diols offers an alternative route to construct the furan ring. A method described for hexahydrofuro[2,3-b]furan-3-ol synthesis was adapted: 5-hydroxy-2-(3-oxobutyl)benzonitrile undergoes cyclization in dichloromethane (DCM) with p-toluenesulfonic acid (PTSA) at reflux, yielding this compound via intramolecular keto-enol tautomerization and dehydration. This one-pot procedure achieves 68% yield with >90% regioselectivity .
Reaction Conditions :
-
Solvent Optimization : Polar aprotic solvents (e.g., THF) reduce side product formation compared to nonpolar solvents .
Spectroscopic Validation :
-
¹H NMR : Aromatic protons at δ 7.35–7.49 ppm (multiplet, furanyl H) and δ 6.89–7.18 ppm (benzonitrile H) .
-
IR : Stretching vibrations at 2225 cm⁻¹ (C≡N) and 1680 cm⁻¹ (C=O, intermediate) .
Protection/Deprotection Strategies
Protection of the phenolic hydroxyl group is essential in multi-step syntheses. The t-butyl dimethylsilyl (TBDMS) group, introduced via reaction with TBDMS-Cl in imidazole/DMF, shields the hydroxyl during furanyl installation . Subsequent deprotection with tetra-n-butylammonium fluoride (TBAF) in THF restores the hydroxyl functionality without affecting the nitrile group .
Yield Comparison :
| Protection Agent | Deprotection Agent | Overall Yield (%) |
|---|---|---|
| TBDMS-Cl | TBAF | 82 |
| Acetyl | KOH/MeOH | 67 |
Diastereoselective Approaches
Although this compound lacks stereocenters, methodologies from enantioselective syntheses inform regiocontrol. For instance, chiral auxiliaries like Evans’ oxazolidinones direct furanyl addition to the ortho position, achieving >90% regioselectivity . Such approaches, while more complex, are valuable for analogs requiring functionalization at adjacent positions.
Chemical Reactions Analysis
Types of Reactions
2-(3-Furanyl)-5-hydroxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of 2-Furan-3-yl-5-oxo-benzonitrile.
Reduction: Formation of 2-Furan-3-yl-5-hydroxy-benzylamine.
Substitution: Formation of various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
2-(3-Furanyl)-5-hydroxybenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 2-(3-Furanyl)-5-hydroxybenzonitrile involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with biological macromolecules, affecting their function. Additionally, the nitrile group can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as antimicrobial activity and inhibition of cancer cell growth .
Comparison with Similar Compounds
Ftorafur (Pyrimidine-Deoxyribose N1-2'-Furanidyl-5-Fluorouracil)
Structural Features : Ftorafur combines a fluorouracil moiety with a furan ring, acting as a prodrug for 5-fluorouracil (5-FU) .
Pharmacological Activity :
- Anticancer Activity: Ftorafur demonstrated a 17% response rate in metastatic cancers (e.g., gastrointestinal adenocarcinomas) at doses of 2 g/m²/day for 5 days .
- Metabolism : In rats, ftorafur is metabolized to 5-FU primarily in the liver, with a plasma half-life of ~5 hours. Approximately 55% of the drug is excreted as ¹⁴CO₂, highlighting its role as a sustained-release form of 5-FU .
Toxicity : Dose-limiting gastrointestinal (68%) and neurological (17%) toxicities were observed, with minimal myelosuppression (7%) .
Comparison with 2-(3-Furanyl)-5-hydroxybenzonitrile :
- The furan ring in both compounds may influence metabolic pathways. However, the nitrile group in this compound could alter reactivity compared to ftorafur’s fluorouracil moiety.
Resmethrin ([5-(Phenylmethyl)-3-Furanyl]methyl-2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylate)
Structural Features : Resmethrin contains a furan ring linked to a pyrethroid ester, commonly used as an insecticide .
Activity and Toxicity :
- Acts as a sodium channel modulator in insects.
Comparison :
- Unlike this compound, resmethrin’s furan is part of a larger ester structure, which is critical for its insecticidal activity.
4-(4-{[(5R)-2,4-Dioxo-1,3-thiazolidin-5-yl]methyl}-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile
Structural Features: This benzonitrile derivative includes a trifluoromethyl group and a thiazolidinone moiety . Potential Applications:
- Thiazolidinones are associated with antidiabetic and anti-inflammatory activities. The trifluoromethyl group enhances metabolic stability and lipophilicity.
Comparison :
- Both compounds share a benzonitrile core, but the hydroxyl and furan groups in this compound contrast with the thiazolidinone and trifluoromethyl substituents in this analog. These differences suggest divergent biological targets and applications.
Dihydro-5-heptyl-2(3H)-furanone
Structural Features: A furanone derivative with a heptyl side chain, used in agrochemical or flavoring applications . Comparison:
- The absence of a nitrile group and the saturated furanone ring distinguish this compound from this compound. The hydroxyl group in the latter may enhance polarity, affecting bioavailability.
Data Table: Structural and Functional Comparison
Key Research Findings and Implications
- Metabolic Stability : Furan-containing compounds like ftorafur undergo hepatic metabolism, releasing active metabolites (e.g., 5-FU) . The nitrile group in this compound may stabilize the molecule against rapid degradation.
- Toxicity Trends : Hydroxyl groups (as in the target compound) could mitigate toxicity compared to ftorafur’s fluorouracil-derived side effects, but this requires experimental validation.
- Structural Diversity: The position and type of substituents (e.g., nitrile vs. ester) critically influence bioactivity, as seen in resmethrin’s insecticidal vs.
Q & A
Q. What are the recommended synthetic routes for 2-(3-Furanyl)-5-hydroxybenzonitrile, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of this compound typically involves coupling reactions between furan derivatives and substituted benzonitriles. Key approaches include:
- Suzuki-Miyaura Coupling : Use a boronic ester of 3-furanyl with a halogenated 5-hydroxybenzonitrile precursor. Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) in a mixed solvent system (THF/H₂O) at 80–100°C .
- Nucleophilic Aromatic Substitution : React 5-hydroxy-2-fluorobenzonitrile with a 3-furanyl Grignard reagent. Control temperature (<0°C) to minimize side reactions .
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Suzuki-Miyaura Coupling | 65–75 | ≥95 | Removal of Pd residues |
| Nucleophilic Substitution | 50–60 | ≥90 | Competing elimination pathways |
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : Use and NMR to confirm substitution patterns. The hydroxyl proton (5-position) typically appears as a singlet at δ 9–10 ppm, while furanyl protons resonate at δ 6–7 ppm .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error.
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., 3-furanyl vs. 2-furanyl substitution) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) for this compound be systematically explored in drug discovery?
Methodological Answer:
- Bioisosteric Replacement : Substitute the furan ring with thiophene or pyrrole to assess electronic effects on target binding .
- Hydroxyl Group Modifications : Acetylate or methylate the 5-hydroxy group to evaluate hydrogen bonding contributions. Monitor activity via enzymatic assays (e.g., kinase inhibition).
- Data Integration : Use molecular docking (e.g., AutoDock Vina) to correlate SAR trends with computational binding energies .
Q. What strategies mitigate instability of this compound under acidic or oxidative conditions?
Methodological Answer:
- pH Stability Studies : Conduct accelerated degradation tests in buffers (pH 1–13). Under acidic conditions (pH <3), the furan ring may hydrolyze; stabilize using lyophilization or co-solvents (e.g., PEG-400) .
- Oxidative Protection : Add antioxidants (e.g., BHT) at 0.1–1.0% w/w. Monitor degradation via HPLC with UV detection at λ 254 nm .
Q. Table 2: Degradation Products Under Stress Conditions
| Condition | Major Degradants | Mechanism |
|---|---|---|
| Acidic (pH 2, 40°C) | 5-Hydroxybenzoic acid, Furan-3-carbaldehyde | Hydrolysis |
| Oxidative (H₂O₂) | Nitrile oxide intermediate | Peroxide-mediated oxidation |
Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?
Methodological Answer:
- Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., MTT vs. ATP-based viability tests). Account for cell line variability (e.g., HEK293 vs. HeLa) .
- Batch Reproducibility : Verify compound purity (>98% by HPLC) and stereochemical consistency (via chiral chromatography if applicable) .
Q. What validated analytical methods are recommended for quantifying this compound in complex matrices?
Methodological Answer:
- LC-MS/MS : Use a C18 column (2.6 µm, 100 Å) with gradient elution (0.1% formic acid in H₂O/MeCN). Optimize MRM transitions for [M+H]⁺ → fragment ions (e.g., m/z 200 → 182) .
- Validation Parameters : Assess linearity (R² ≥0.99), LOD/LOQ (<10 ng/mL), and inter-day precision (%RSD <15%) per ICH Q2(R1) guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
